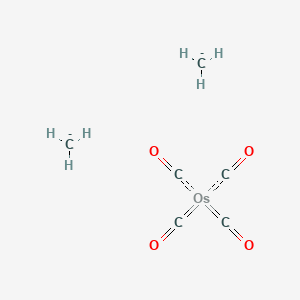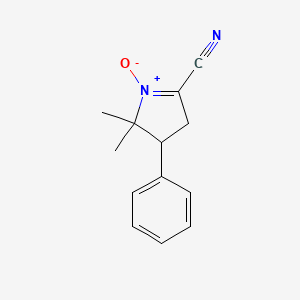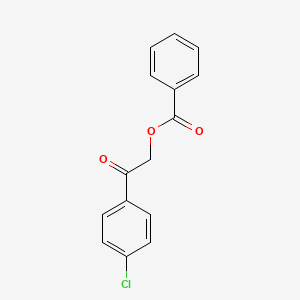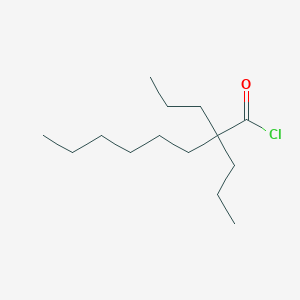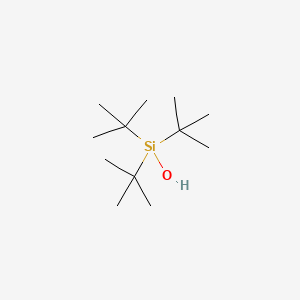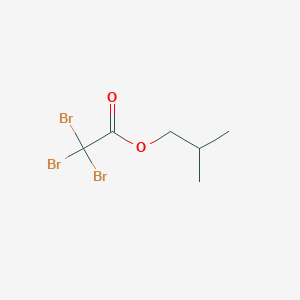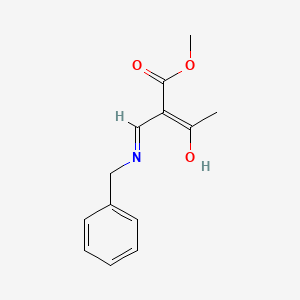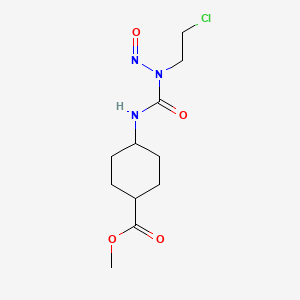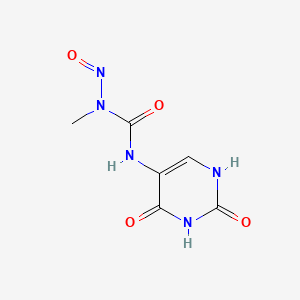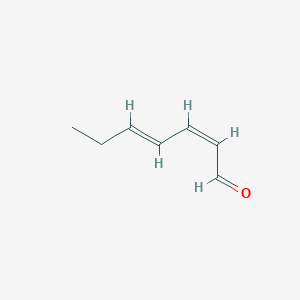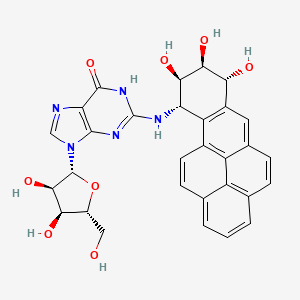
B(a)P-N(2)-Gua
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B(a)P-N(2)-Gua: is a chemical compound that is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon. This compound is formed when benzo(a)pyrene interacts with guanine, one of the four main nucleobases found in DNA. The interaction results in the formation of a DNA adduct, which can have significant implications for genetic stability and cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of B(a)P-N(2)-Gua typically involves the reaction of benzo(a)pyrene with guanine under specific conditions. This process often requires the presence of an activating agent to facilitate the formation of the adduct. The reaction conditions may include elevated temperatures and the use of solvents that can dissolve both reactants.
Industrial Production Methods: While the industrial production of this compound is not common due to its specific research applications, it can be synthesized in laboratory settings using controlled chemical reactions. The process involves the careful handling of benzo(a)pyrene and guanine, along with the necessary reagents and conditions to ensure the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: B(a)P-N(2)-Gua can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can alter the structure of the compound, potentially affecting its interaction with DNA.
Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction can lead to the formation of reduced adducts.
Wissenschaftliche Forschungsanwendungen
B(a)P-N(2)-Gua has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Chemistry: Studying the chemical properties and reactions of DNA adducts.
Biology: Investigating the effects of DNA adducts on genetic stability and cellular function.
Medicine: Understanding the role of DNA adducts in the development of cancer and other diseases.
Industry: While not commonly used in industrial applications, this compound can be used in research settings to develop new diagnostic and therapeutic approaches.
Wirkmechanismus
The mechanism of action of B(a)P-N(2)-Gua involves its interaction with DNA. The compound forms a covalent bond with guanine, resulting in the formation of a DNA adduct. This adduct can interfere with DNA replication and transcription, leading to mutations and potentially contributing to the development of cancer. The molecular targets and pathways involved include the DNA repair mechanisms and the cellular response to DNA damage.
Vergleich Mit ähnlichen Verbindungen
B(a)P-N(2)-Gua can be compared to other DNA adducts formed by polycyclic aromatic hydrocarbons. Some similar compounds include:
Benzo(a)pyrene diol epoxide (BPDE)-DNA adducts: These adducts are formed by the interaction of BPDE, a metabolite of benzo(a)pyrene, with DNA.
Aflatoxin B1-DNA adducts: Formed by the interaction of aflatoxin B1, a potent carcinogen, with DNA.
Acetylaminofluorene (AAF)-DNA adducts: Formed by the interaction of AAF, a chemical carcinogen, with DNA.
Uniqueness: this compound is unique due to its specific formation from benzo(a)pyrene and guanine, and its significant implications for genetic stability and cancer research. Its study provides valuable insights into the mechanisms of DNA damage and repair, as well as the development of cancer.
Eigenschaften
CAS-Nummer |
60872-70-0 |
|---|---|
Molekularformel |
C30H27N5O8 |
Molekulargewicht |
585.6 g/mol |
IUPAC-Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-1H-purin-6-one |
InChI |
InChI=1S/C30H27N5O8/c36-9-16-23(38)26(41)29(43-16)35-10-31-21-27(35)33-30(34-28(21)42)32-20-19-14-7-6-12-3-1-2-11-4-5-13(18(14)17(11)12)8-15(19)22(37)25(40)24(20)39/h1-8,10,16,20,22-26,29,36-41H,9H2,(H2,32,33,34,42)/t16-,20+,22-,23-,24-,25+,26-,29-/m1/s1 |
InChI-Schlüssel |
HXNFUTRJOFCAIQ-ROIICUITSA-N |
Isomerische SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@H]([C@@H]5O)O)O)NC6=NC7=C(C(=O)N6)N=CN7[C@H]8[C@@H]([C@@H]([C@H](O8)CO)O)O)C=C2 |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)NC6=NC7=C(C(=O)N6)N=CN7C8C(C(C(O8)CO)O)O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


